4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid
Overview
Description
4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 2-position of the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyrazine-2-carboxylic acid and 2-methylbenzoic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(6-Chloropyrazin-2-yl)morpholine: This compound shares the pyrazine ring with a chlorine atom at the 6-position but has a morpholine group instead of a benzoic acid moiety.
4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide: This compound features a benzenesulfonamide group attached to the pyrazine ring.
Uniqueness: 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid is unique due to its combination of a pyrazine ring with a benzoic acid moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-8(2-3-9(7)12(16)17)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDDNZWYYHJAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652312 | |
Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-74-4 | |
Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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